molecular formula C6H11NO4 B14325145 Dimethyl 2-(methylamino)malonate CAS No. 103218-10-6

Dimethyl 2-(methylamino)malonate

Cat. No.: B14325145
CAS No.: 103218-10-6
M. Wt: 161.16 g/mol
InChI Key: JTOKQDIXFXUYMZ-UHFFFAOYSA-N
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Description

Dimethyl 2-(methylamino)malonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups and a methylamino group attached to the central carbon atom. This compound is of significant interest in organic synthesis due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(methylamino)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide to form an enolate, which then undergoes nucleophilic substitution with methylamine . The reaction conditions typically involve:

    Deprotonation: Using a base like sodium ethoxide.

    Nucleophilic Substitution: Reaction with methylamine.

Industrial Production Methods

Industrial production of dimethyl malonate, a precursor to this compound, often involves the carbonylation of chloroacetic acid with methanol in the presence of a catalyst such as rhodium chloride . This method is preferred due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(methylamino)malonate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Bases: Sodium ethoxide for deprotonation.

    Nucleophiles: Methylamine for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Substituted Malonates: From nucleophilic substitution.

    Carboxylic Acids: From hydrolysis and decarboxylation reactions.

Scientific Research Applications

Dimethyl 2-(methylamino)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in the synthesis of pharmaceuticals and bioactive molecules.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of dimethyl 2-(methylamino)malonate involves its reactivity as an enolate. The enolate form can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

103218-10-6

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

dimethyl 2-(methylamino)propanedioate

InChI

InChI=1S/C6H11NO4/c1-7-4(5(8)10-2)6(9)11-3/h4,7H,1-3H3

InChI Key

JTOKQDIXFXUYMZ-UHFFFAOYSA-N

Canonical SMILES

CNC(C(=O)OC)C(=O)OC

Origin of Product

United States

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